molecular formula C20H23FN2O3S B2947531 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide CAS No. 683791-96-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide

Cat. No.: B2947531
CAS No.: 683791-96-0
M. Wt: 390.47
InChI Key: MVYTZOMVLFUHQN-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylsulfamoyl group, and a fluorophenyl group attached to a benzamide core.

Preparation Methods

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methyl)sulfamoyl chloride. This intermediate is then reacted with 2-fluoroaniline to produce the desired benzamide compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in bacterial cells .

Comparison with Similar Compounds

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide can be compared with other similar compounds, such as:

    4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-fluorophenyl)benzamide: This compound has an ethyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.

    4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide:

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYTZOMVLFUHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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